Bienvenue dans la boutique en ligne BenchChem!

[2-(Hydroxymethyl)-1-methylpyrrolidin-2-yl]methanol;hydrochloride

Physicochemical profiling Drug-likeness Scaffold differentiation

[2-(Hydroxymethyl)-1-methylpyrrolidin-2-yl]methanol hydrochloride (CAS 2361636-06-6), also designated as (1-Methylpyrrolidine-2,2-diyl)dimethanol hydrochloride or 2,2-Pyrrolidinedimethanol, 1-methyl-, hydrochloride (1:1), is a geminal bis(hydroxymethyl)-substituted N-methylpyrrolidine supplied as the hydrochloride salt with molecular formula C₇H₁₆ClNO₂ and molecular weight 181.66 g/mol. The compound features a quaternary carbon center at the pyrrolidine 2-position bearing two symmetrically disposed hydroxymethyl groups, distinguishing it from the far more common mono-hydroxymethyl prolinol derivatives.

Molecular Formula C7H16ClNO2
Molecular Weight 181.66
CAS No. 2361636-06-6
Cat. No. B2888077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-(Hydroxymethyl)-1-methylpyrrolidin-2-yl]methanol;hydrochloride
CAS2361636-06-6
Molecular FormulaC7H16ClNO2
Molecular Weight181.66
Structural Identifiers
SMILESCN1CCCC1(CO)CO.Cl
InChIInChI=1S/C7H15NO2.ClH/c1-8-4-2-3-7(8,5-9)6-10;/h9-10H,2-6H2,1H3;1H
InChIKeyMTYLGDFATFVERB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

[2-(Hydroxymethyl)-1-methylpyrrolidin-2-yl]methanol hydrochloride (CAS 2361636-06-6): Structural Identity and Procurement Baseline


[2-(Hydroxymethyl)-1-methylpyrrolidin-2-yl]methanol hydrochloride (CAS 2361636-06-6), also designated as (1-Methylpyrrolidine-2,2-diyl)dimethanol hydrochloride or 2,2-Pyrrolidinedimethanol, 1-methyl-, hydrochloride (1:1), is a geminal bis(hydroxymethyl)-substituted N-methylpyrrolidine supplied as the hydrochloride salt with molecular formula C₇H₁₆ClNO₂ and molecular weight 181.66 g/mol . The compound features a quaternary carbon center at the pyrrolidine 2-position bearing two symmetrically disposed hydroxymethyl groups, distinguishing it from the far more common mono-hydroxymethyl prolinol derivatives. It is commercially available as a research-grade small-molecule scaffold from multiple suppliers at purities ranging from ≥95% to 98% .

Why N-Methylprolinol and Other Pyrrolidine-Methanol Analogs Cannot Substitute for [2-(Hydroxymethyl)-1-methylpyrrolidin-2-yl]methanol hydrochloride


Generic substitution with the widely available N-methylprolinol (CAS 34381-71-0 or 3554-65-2) or other mono-hydroxymethyl pyrrolidine analogs is scientifically unsound because the target compound possesses a geminal bis(hydroxymethyl) architecture that fundamentally alters its physicochemical profile, hydrogen-bonding capacity, and synthetic utility. N-Methylprolinol bears a single hydroxymethyl substituent at the pyrrolidine 2-position (mono-ol scaffold, one H-bond donor), whereas the target compound presents two symmetrically disposed –CH₂OH groups at a quaternary C2 center (diol scaffold, two H-bond donors) [1]. This structural divergence produces measurable differences in topological polar surface area (TPSA: 43.7 vs. 23.47 Ų), lipophilicity (LogP: –0.14 vs. +0.01–0.45), and hydrogen-bond donor count (2 vs. 1), making the target compound chemically and functionally non-interchangeable with its mono-substituted analogs . Furthermore, the hydrochloride salt form of the target compound confers aqueous solubility and handling advantages absent in the free-base mono-hydroxymethyl comparators .

Quantitative Differentiation Evidence for [2-(Hydroxymethyl)-1-methylpyrrolidin-2-yl]methanol hydrochloride vs. Closest Analogs


Topological Polar Surface Area (TPSA) and Hydrogen-Bond Donor Count: Geminal Diol vs. Mono-ol Scaffold

The target compound's geminal bis(hydroxymethyl) architecture at the pyrrolidine C2 position yields a TPSA of 43.7 Ų with 2 hydrogen-bond donors (HBD), compared to N-methylprolinol (CAS 34381-71-0 / 3554-65-2) which has a single hydroxymethyl group, a TPSA of 23.47 Ų, and 1 HBD . This 86% higher TPSA and doubled HBD count alter aqueous solubility, membrane permeability potential, and molecular recognition capacity, directly impacting suitability for fragment-based drug discovery (FBDD) where balanced polarity and 3D character are critical selection parameters [1].

Physicochemical profiling Drug-likeness Scaffold differentiation

Hydrochloride Salt vs. Free Base: Aqueous Solubility and Handling Stability Differentiation

The target compound is supplied as the hydrochloride salt (C₇H₁₆ClNO₂, MW 181.66), whereas the corresponding free base (C₇H₁₅NO₂, MW 145.20, CAS 111722-58-8) lacks the salt counterion . Hydrochloride salt formation of tertiary amine-containing pyrrolidines is established to enhance aqueous solubility and solid-state stability compared to the free base form . The hydrochloride salt also provides a well-defined stoichiometric composition (1:1 salt) amenable to precise formulation and reproducible biological assay preparation, whereas the free base may exhibit variable hydration or protonation states depending on storage conditions.

Salt-form advantage Aqueous solubility Compound handling

Glycosidase Inhibitory Potential: Geminal Bis(Hydroxymethyl) Pyrrolidine Iminosugars Exhibit Nanomolar Ki/IC₅₀

The target compound serves as a direct synthetic precursor to 4C-dihydroxymethyl pyrrolidine iminosugars (e.g., compound 1b in Pawar et al., 2012), which demonstrated Ki and IC₅₀ values in the nanomolar concentration range against rice α-glucosidase [1]. These geminal dihydroxymethyl-containing iminosugars were found to be more potent inhibitors than their parent (non-geminal) iminosugar and were benchmarked against the natural glycosidase inhibitor D-gluco-1-deoxynojirimycin (DNJ). The geminal dihydroxymethyl motif at the pyrrolidine ring is structurally essential for this potency enhancement, a feature absent in mono-hydroxymethyl pyrrolidine derivatives [2]. Although the target compound itself is the non-hydroxylated precursor scaffold (not the final iminosugar), its geminal bis(hydroxymethyl) architecture is the critical structural determinant enabling downstream access to these nanomolar inhibitors.

Glycosidase inhibition Iminosugar pharmacology Enzyme inhibition

Purity Grade Differentiation: 98% vs. 96% Baseline for Procurement Specification

The target compound is commercially available at a certified purity of 98% (HPLC-verified) from Leyan (Product No. 1687798) and at ≥95% from CymitQuimica/Biosynth . In contrast, the closest mono-hydroxymethyl analog N-methyl-L-prolinol is routinely supplied at 96% purity from major vendors such as Sigma-Aldrich and Thermo Scientific . This 2–3 percentage-point purity differential (98% vs. 95–96%) is meaningful in contexts requiring high-fidelity building blocks for multi-step synthesis, where cumulative impurity carryover can significantly erode final product yield and purity. The 98% specification reduces the maximum total impurity burden from ~4–5% to ~2%, halving potential side-reaction contributors in sensitive downstream transformations.

Compound purity Procurement specification Quality control

Synthetic Versatility: Symmetric Diol as a Divergent Branching Point vs. Mono-ol Limitation

The symmetric geminal diol arrangement at the pyrrolidine C2 position enables divergent functionalization strategies (selective mono-protection, bis-esterification, or cyclic acetal formation) that are structurally impossible with mono-hydroxymethyl analogs such as N-methylprolinol . The target compound has been explicitly employed as a key intermediate for the first known synthesis of 2,2-bis(hydroxymethyl)pyrrolidine imino sugars [1]. This divergent synthetic potential, combined with the N-methyl tertiary amine handle for quaternization or N-oxide formation, provides three distinct sites for chemical elaboration (two –CH₂OH groups + one N–CH₃ group), versus only two sites (one –CH₂OH + one N–CH₃) for N-methylprolinol, a 50% increase in functionalization vectors.

Synthetic intermediate Divergent synthesis Building block utility

3D Fragment Space Occupancy: Quaternary Center and Shape Diversity Advantage

Disubstituted pyrrolidine fragments with quaternary carbon centers have been demonstrated to occupy under-represented regions of 3D fragment space, as quantified by principal moments of inertia (PMI) analysis [1]. The target compound, with its quaternary C2 center bearing two hydroxymethyl substituents, inherently possesses greater 3D character (higher fraction of sp³-hybridized carbons, Fsp³ = 1.0 for the pyrrolidine ring carbons) compared to mono-substituted pyrrolidine fragments that often adopt more planar conformations. In FBDD campaigns, fragments with higher 3D complexity and balanced physicochemical properties (the target compound's TPSA of 43.7 and LogP of –0.14 fall within fragment-like Rule-of-Three guidelines) are preferentially selected for lead generation due to improved selectivity profiles and reduced aromatic stacking artifacts.

Fragment-based drug discovery 3D molecular shape Principal moments of inertia

Recommended Application Scenarios for [2-(Hydroxymethyl)-1-methylpyrrolidin-2-yl]methanol hydrochloride Based on Quantitative Differentiation Evidence


Scaffold for Geminal Bis(Hydroxymethyl) Iminosugar Synthesis Targeting Glycosidase Inhibition

The target compound is the structurally required precursor for synthesizing geminal dihydroxymethyl pyrrolidine iminosugars, which have demonstrated Ki and IC₅₀ values in the nanomolar range against rice α-glucosidase and superior potency compared to both the parent iminosugar scaffold and the natural inhibitor DNJ [1]. This application exploits the geminal diol architecture—unique to this compound among commercially available N-methylpyrrolidine building blocks—and is supported by the foundational synthetic methodology of Schieweck and Altenbach (2001), who used the analogous N-Boc-protected 2,2-bis(hydroxymethyl)pyrrolidine for the first synthesis of this iminosugar class [2]. Researchers pursuing glycosidase-targeted therapeutics or chemical biology probes should select this compound specifically because mono-hydroxymethyl pyrrolidine scaffolds cannot yield the geminal substitution pattern essential for nanomolar potency.

Fragment-Based Drug Discovery (FBDD) Library Construction Requiring 3D Shape Diversity

With a TPSA of 43.7 Ų and LogP of –0.14—both within fragment-like Rule-of-Three guidelines—and a quaternary C2 center providing dual functionalization vectors for SAR expansion, the target compound is positioned for inclusion in 3D-diverse fragment libraries [1]. Disubstituted pyrrolidine fragments occupy under-represented regions of principal moments of inertia (PMI) space [2]. The symmetric diol architecture permits selective mono-functionalization or bis-derivatization strategies, enabling parallel library synthesis from a single scaffold. Procurement of this specific hydrochloride salt, at 98% purity, ensures minimal impurity interference in fragment screening campaigns where even trace contaminants can generate false-positive hits.

Multi-Step Medicinal Chemistry Campaigns Requiring High-Purity Building Blocks

For synthesis routes exceeding three linear steps, the cumulative impact of building-block impurities becomes a critical yield determinant. The target compound's availability at 98% purity (Leyan) provides a maximum impurity burden of ~2%, versus ~4–5% for the 95–96% purity grades typical of competing mono-hydroxymethyl pyrrolidine building blocks [1][2]. This purity differential translates to fewer side products, simplified intermediate purification, and higher final-product yields in multi-step sequences. The hydrochloride salt form further ensures reproducible stoichiometry and solubility in reaction media, reducing batch-to-batch variability in process chemistry workflows.

Divergent Synthesis Platforms Leveraging Symmetric Diol and Tertiary Amine Functionality

The compound's three distinct functionalization sites (two –CH₂OH + one N–CH₃) enable divergent synthetic strategies—including selective mono-silylation, bis-acylation, cyclic carbonate formation, and N-quaternization—that generate structural diversity from a single starting material [1]. The symmetric diol is particularly suited for desymmetrization reactions using chiral catalysts or enzymatic resolution, providing access to enantiomerically enriched derivatives. This synthetic versatility directly addresses the needs of diversity-oriented synthesis (DOS) and combinatorial chemistry programs, where maximizing chemical space coverage per building block investment is a primary procurement criterion.

Quote Request

Request a Quote for [2-(Hydroxymethyl)-1-methylpyrrolidin-2-yl]methanol;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.